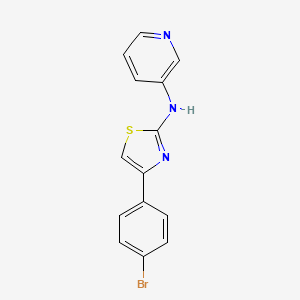

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

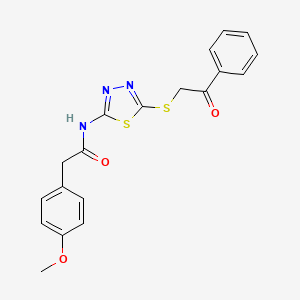

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide is a chemical compound with the formula C14H13N3O2S2 and a molecular weight of 319.4 . It is used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of thiophene-based compounds, such as N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide, involves various strategies. One common method is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide is complex. It includes a thiophene ring, a quinoxaline ring with two methyl groups at the 2 and 3 positions, and a sulfonamide group .Chemical Reactions Analysis

Thiophene-based compounds, including N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide, are involved in various chemical reactions. They play a vital role in the synthesis of advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

The physical form of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide is solid . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action

While the specific mechanism of action for N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

Orientations Futures

The future directions for N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. As thiophene-based compounds have shown a variety of biological effects, they could be used to develop new therapeutic agents .

Propriétés

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-9-10(2)16-13-8-11(5-6-12(13)15-9)17-21(18,19)14-4-3-7-20-14/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDHFLQEQLOEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)

![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)

![4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2912204.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)

![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)